Boronic acid, methyl-, dimethyl ester
Description
Boronic acid, methyl-, dimethyl ester (CAS 7318-82-3), also known as dimethyl methylboronate, is a boronic ester with the chemical formula CH₃B(OCH₃)₂. It is derived from methylboronic acid (HB(CH₃)OH) by replacing both hydroxyl groups with methoxy groups. This compound is notable for its role in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, where boronic esters act as key intermediates . Dimethyl esters are less sterically hindered than cyclic esters (e.g., pinacol boronic esters) and exhibit faster transmetalation rates, making them advantageous in catalytic processes . Their relatively simple aliphatic ester groups also facilitate hydrolysis and transesterification under mild conditions .
Properties
CAS No. |
7318-81-2 |
|---|---|
Molecular Formula |
C3H9BO2 |
Molecular Weight |
87.92 g/mol |
IUPAC Name |
dimethoxy(methyl)borane |
InChI |
InChI=1S/C3H9BO2/c1-4(5-2)6-3/h1-3H3 |
InChI Key |
BINBUVDYVMWEGQ-UHFFFAOYSA-N |
Canonical SMILES |
B(C)(OC)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Arylboronic Acid Dimethyl Esters (e.g., Dimethyl Phenylboronate)
- Structure : Dimethyl phenylboronate (C₆H₅B(OCH₃)₂) replaces the methyl group in CH₃B(OCH₃)₂ with a phenyl ring.
- Reactivity : The aromatic ring introduces electron-withdrawing effects, which can slow transmetalation compared to aliphatic esters. However, phenyl groups enhance stability against hydrolysis.
- Applications : Used in synthesizing biaryl compounds via Suzuki-Miyaura coupling. The phenyl group’s steric bulk may reduce side reactions in cross-couplings .
- Data: Property Dimethyl Methylboronate Dimethyl Phenylboronate Molecular Formula C₃H₉BO₂ C₈H₁₁BO₂ Molecular Weight 89.91 g/mol 149.98 g/mol logP (Octanol/Water) 0.79 1.66
Pinacol Boronic Esters (e.g., Pinacol Methylboronate)
- Structure : Cyclic esters formed with pinacol (2,3-dimethyl-2,3-butanediol), creating a rigid six-membered ring.
- Reactivity : Pinacol esters are hydrolytically stable due to their cyclic structure but exhibit slower transmetalation rates compared to dimethyl esters. For example, pinacol methylboronate transfers aryl groups ~5x slower than glycol boronic esters .
- Applications : Widely used in medicinal chemistry for protecting boronic acids in prodrugs (e.g., bortezomib derivatives) .
Glycol Boronic Esters
- Structure : Derived from 1,2-diols (e.g., ethylene glycol), forming five-membered cyclic esters.
- Reactivity : Glycol esters exhibit accelerated transmetalation rates (~23x faster than arylboronic acids) due to their electron-rich diol moieties, which stabilize transition states in Suzuki-Miyaura reactions .
- Applications : Preferred in high-speed catalytic cycles but require careful handling due to rapid hydrolysis.
MIDA (Methyl Iminodiacetic Acid) Boronates
- Structure : Boronic acids protected with MIDA, forming stable tridentate complexes.
- Reactivity : MIDA boronates release free boronic acids slowly under physiological conditions, making them ideal for prodrugs (e.g., antimicrobial agents) .
- Applications : Used in controlled-release systems, contrasting with dimethyl esters’ rapid reactivity .
Ethylboronic Acid Dimethyl Ester
- Structure : CH₃CH₂B(OCH₃)₂, with an ethyl group replacing the methyl group.
- Reactivity : Similar to dimethyl methylboronate but with slightly increased steric hindrance and lipophilicity (logP = 0.79 vs. 0.79 for methyl derivative) .
Reaction Rate and Stability Comparisons
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